molecular formula C₃₈H₂₄S₂ B1145436 4,10-Bis(2-naphthalenylthio)-chrysene CAS No. 1535224-93-1

4,10-Bis(2-naphthalenylthio)-chrysene

Cat. No.: B1145436
CAS No.: 1535224-93-1
M. Wt: 544.73
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Description

4,10-Bis(2-naphthalenylthio)-chrysene (compound 21 in ) is a chrysene derivative functionalized with sulfur-linked 2-naphthyl groups at the 4 and 10 positions. Chrysene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, is structurally analogous to pentacene and picene but underutilized in organic electronics due to challenges in chemical modification . The introduction of 2-naphthalenylthio substituents enhances its electronic tunability and stability, making it a candidate for optoelectronic applications. While chrysene itself is classified as carcinogenic (), the substitution pattern in this derivative may alter its biological activity, though direct toxicity data remain scarce.

Properties

CAS No.

1535224-93-1

Molecular Formula

C₃₈H₂₄S₂

Molecular Weight

544.73

Synonyms

4,10-Bis(naphthalen-2-ylthio)chrysene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Chrysene Derivatives

The structural and functional properties of 4,10-Bis(2-naphthalenylthio)-chrysene are compared with key analogs below (Table 1).

Table 1: Comparative Analysis of Chrysene Derivatives

Compound Name Substituents Electronic Properties Solubility & Stability Toxicity Considerations Applications
4,10-Bis(2-naphthalenylthio)-chrysene 2-naphthylthio groups Enhanced π-conjugation; lower LUMO due to electron-withdrawing thioethers Moderate solubility in aromatic solvents; increased thermal stability Likely reduced carcinogenicity vs. chrysene (not listed in ) Organic semiconductors, OLEDs
4,10-Bis(phenylthio)chrysene (20) Phenylthio groups Less extended conjugation vs. naphthylthio; higher LUMO Higher solubility in polar solvents Unknown; chrysene backbone may pose risks Charge transport materials
4,10-Bis(3-thienyl)chrysene (19) Thienyl groups Improved charge mobility via sulfur heteroatoms Limited solubility; prone to oxidation Uncharacterized Thin-film transistors
4,10-Diphenylchrysene (16) Phenyl groups Weaker electron-withdrawing effect; higher HOMO High crystallinity; poor solubility Parent chrysene is carcinogenic Non-functionalized PAH studies
4,10-Dichlorochrysene (12) Chlorine atoms Strong electron-withdrawing; deep LUMO Low solubility; hydrolytically stable Potential toxicity from C-Cl bonds Reactive intermediates

Key Findings:

Electronic Modulation: The 2-naphthalenylthio groups in compound 21 extend π-conjugation and lower the LUMO energy, facilitating electron transport. This contrasts with phenylthio (20) and phenyl (16) derivatives, which exhibit less pronounced electronic effects . Thienyl-substituted analogs (19) leverage heteroatoms for enhanced charge mobility but face stability challenges due to oxidation susceptibility .

Stability and Degradation :

  • Chrysene derivatives with bulky substituents (e.g., naphthylthio) may resist microbial degradation better than unsubstituted chrysene, which is inhibited by intermediates like phthalic acid .

However, naphthalene derivatives (e.g., 2-naphthyl groups) may introduce new risks, as naphthalene is toxic ().

Applications :

  • Compound 21 ’s balanced electronic properties and stability make it suitable for organic electronics, whereas dichlorochrysene (12) is primarily a synthetic intermediate .

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